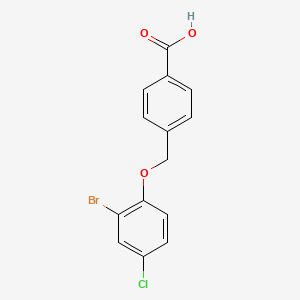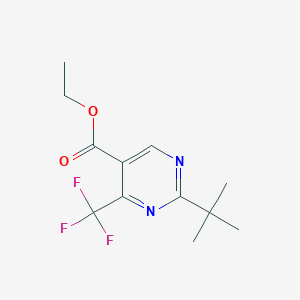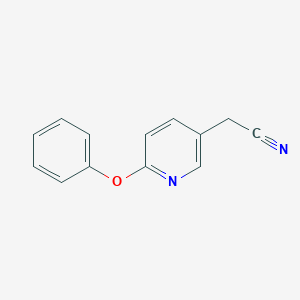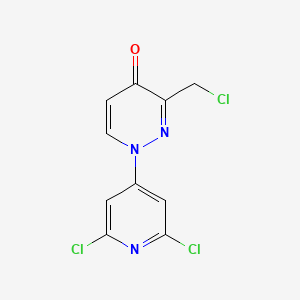
5-Ethoxypyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxypyridine-2-sulfonyl chloride is an organic compound with the molecular formula C7H8ClNO3S. It is a derivative of pyridine, featuring an ethoxy group at the 5-position and a sulfonyl chloride group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxypyridine-2-sulfonyl chloride typically involves the reaction of 5-ethoxypyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 2-position. The general reaction scheme is as follows:
5-Ethoxypyridine+Chlorosulfonic Acid→5-Ethoxypyridine-2-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethoxypyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Ester Derivatives: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols
Aplicaciones Científicas De Investigación
5-Ethoxypyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the synthesis of biologically active compounds, such as enzyme inhibitors and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Ethoxypyridine-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in the synthesis of sulfonamide derivatives, the sulfonyl chloride group reacts with amines to form a stable sulfonamide bond .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methoxypyridine-2-sulfonyl chloride
- 5-Chloropyridine-2-sulfonyl chloride
- 5-Bromopyridine-2-sulfonyl chloride
Comparison
5-Ethoxypyridine-2-sulfonyl chloride is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to similar compounds. The ethoxy group can also affect the compound’s electronic properties, making it more or less reactive in certain chemical reactions. This uniqueness makes this compound a valuable reagent in specific synthetic applications .
Propiedades
Fórmula molecular |
C7H8ClNO3S |
|---|---|
Peso molecular |
221.66 g/mol |
Nombre IUPAC |
5-ethoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO3S/c1-2-12-6-3-4-7(9-5-6)13(8,10)11/h3-5H,2H2,1H3 |
Clave InChI |
IDSZTWJKOKSWCD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CN=C(C=C1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-[[2-(methoxycarbonyl)-5-methylphenyl]methyl]piperazine-1-carboxylate](/img/structure/B13882121.png)


![{1-[(1,1-Dimethylethoxy)carbonyl]piperidin-4-yl}methyl-2-phenylquinoline-4-carboxylic Acid](/img/structure/B13882135.png)
![4-(1-Methylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B13882140.png)
![N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B13882148.png)

![Ethyl 3-[(2-chlorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13882182.png)

![2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine](/img/structure/B13882190.png)

![4-[(6-Bromonaphthalen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13882206.png)

